molecular formula C24H27N3O5 B2793209 8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-43-8

8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2793209
CAS RN: 1021032-43-8
M. Wt: 437.496
InChI Key: VEMRZOHUUMWQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a type of spirohydantoin . Spirohydantoins are useful research reagents used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been suggested that the benzyl groups of a similar compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Scientific Research Applications

Insecticidal Properties

Spirotetramat, the compound derived from 8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, serves as an effective insecticide. Developed by Bayer CropScience, it is marketed under the brand name Movento. Key features include:

Chemical Synthesis

The synthesis of spirotetramat involves several steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The proposed method offers mild conditions, simplicity, and good yields at each stage .

Analytical Chemistry

Researchers use 8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a reference compound in analytical thin-layer chromatography (TLC) to monitor reactions and authenticate other compounds .

Crystallography

While not directly related to applications, crystal structures of related compounds provide valuable insights for drug design and material science. Researchers have studied similar spiro compounds using X-ray crystallography .

Chemical Intermediates

The compound serves as an intermediate in the synthesis of spirotetramat. Understanding its reactivity and transformations contributes to the development of novel chemical processes.

Mechanism of Action

properties

IUPAC Name

8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-19-9-8-18(16-20(19)32-2)21(28)26-14-11-24(12-15-26)22(29)27(23(30)25-24)13-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMRZOHUUMWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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